molecular formula C12H19NO3 B14364255 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol CAS No. 96182-90-0

2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol

Cat. No.: B14364255
CAS No.: 96182-90-0
M. Wt: 225.28 g/mol
InChI Key: QVQQFPVUKIUUTP-UHFFFAOYSA-N
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Description

2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol is a chemical compound with the molecular formula C11H17NO3 It is known for its unique structure, which includes a phenol group substituted with a bis(2-hydroxyethyl)amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bis(2-hydroxyethyl)amino group can participate in electrostatic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[Bis(2-hydroxyethyl)amino]methyl}succinic acid
  • 2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol
  • 2-{[Bis(2-hydroxyethyl)amino]methyl}benzoic acid

Uniqueness

What sets 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol apart from similar compounds is its specific substitution pattern on the phenol ring. This unique structure imparts distinct chemical properties, making it particularly useful in certain applications where other compounds may not be as effective .

Properties

CAS No.

96182-90-0

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

2-[[bis(2-hydroxyethyl)amino]methyl]-4-methylphenol

InChI

InChI=1S/C12H19NO3/c1-10-2-3-12(16)11(8-10)9-13(4-6-14)5-7-15/h2-3,8,14-16H,4-7,9H2,1H3

InChI Key

QVQQFPVUKIUUTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CN(CCO)CCO

Origin of Product

United States

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